3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a phthalimide moiety, which is a common structural motif in various biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, particularly retroviruses .
Mode of Action
It is believed to interact with its target, the gag-pol polyprotein, leading to changes that inhibit the function of the protein . This interaction could potentially disrupt the life cycle of the virus, preventing it from replicating and spreading .
Biochemical Pathways
Given its target, it is likely that it impacts the pathways related to viral replication and protein synthesis .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibitory effect on the Gag-Pol polyprotein . By inhibiting this protein, the compound could potentially prevent viral replication, thereby reducing viral load and spread .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide typically involves the following steps:
Formation of the Phthalimide Core: The initial step involves the formation of the phthalimide core. This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under reflux conditions.
Introduction of the Propanamide Moiety: The next step involves the introduction of the propanamide moiety. This can be done by reacting the phthalimide derivative with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
N-Ethylation and N-Phenylation: The final step involves the N-ethylation and N-phenylation of the intermediate compound. This can be achieved by reacting the intermediate with ethyl iodide and phenyl isocyanate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-arylated derivatives.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar structural features.
N-ethylphthalimide: A derivative with an ethyl group attached to the nitrogen.
N-phenylphthalimide: A derivative with a phenyl group attached to the nitrogen.
Uniqueness
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide is unique due to the presence of both N-ethyl and N-phenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-20(14-8-4-3-5-9-14)17(22)12-13-21-18(23)15-10-6-7-11-16(15)19(21)24/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTAHOZNLWXZLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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